3-Deazaneplanocin A hydrochloride
Overview
Description
3-Deazaneplanocin A hydrochloride, commonly known as DZNep hydrochloride, is a potent inhibitor of histone methyltransferase EZH2. It is widely recognized for its ability to inhibit the trimethylation of lysine 27 on histone H3 (H3K27me3) and lysine 20 on histone H4 (H4K20me3). This compound has garnered significant attention in the field of epigenetics due to its potential therapeutic applications in cancer treatment .
Mechanism of Action
Target of Action
3-Deazaneplanocin A hydrochloride (DZNeP HCl) primarily targets S-adenosylhomocysteine hydrolase (SAHase) and histone methyltransferase EZH2 . SAHase is an enzyme that plays a crucial role in the methylation process, while EZH2 is a histone methyltransferase that is part of the polycomb repressive complex 2 (PRC2) and is associated with the regulation of tumor suppressor genes .
Mode of Action
DZNeP HCl acts as a competitive inhibitor of SAHase . By inhibiting SAHase, DZNeP HCl reduces the protein levels of EZH2 . This results in the specific inhibition of the trimethylation of Histone 3, Lysine 27 .
Biochemical Pathways
The inhibition of EZH2 by DZNeP HCl affects the methylation status of histones, particularly the trimethylation of Histone 3, Lysine 27 . This alteration in histone methylation can lead to changes in gene expression, including the reactivation of previously repressed tumor suppressor genes .
Pharmacokinetics
The pharmacokinetics of DZNeP HCl was investigated in female BALB/c mice. The plasma concentration versus time data for DZNeP HCl was best approximated by a two-compartment open model with first-order elimination. The elimination half-life was 12.8 min, and the area-under curve (AUC) was 3.38 µg.min.ml^-1 .
Result of Action
DZNeP HCl induces apoptosis in multiple cancer cell lines and has no apoptotic effect on normal cells . It also enhances Oct4 expression in chemically induced pluripotent stem cells (CiPSCs) .
Biochemical Analysis
Biochemical Properties
3-Deazaneplanocin A hydrochloride plays a crucial role in biochemical reactions by inhibiting specific enzymes and proteins. It is a highly potent, competitive inhibitor of S-adenosylhomocysteine hydrolase, which leads to the accumulation of S-adenosylhomocysteine and subsequent inhibition of methyltransferases . Additionally, this compound inhibits the histone methyltransferase EZH2, a key component of the polycomb repressive complex 2 (PRC2), which is involved in the regulation of gene expression through histone methylation . By inhibiting EZH2, this compound can reactivate tumor suppressor genes and induce apoptosis in cancer cells .
Cellular Effects
This compound exerts significant effects on various types of cells and cellular processes. In cancer cells, it has been shown to induce apoptosis, reduce cell migration, and inhibit cell proliferation . The compound influences cell signaling pathways by depleting EZH2 protein levels, leading to reduced trimethylation of lysine 27 on histone H3 (H3K27me3) . This epigenetic modification results in the reactivation of tumor suppressor genes and alterations in gene expression . Furthermore, this compound affects cellular metabolism by disrupting the methylation processes essential for cell survival and proliferation .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with specific biomolecules and enzymes. The compound binds to S-adenosylhomocysteine hydrolase, inhibiting its activity and leading to the accumulation of S-adenosylhomocysteine . This accumulation inhibits methyltransferases, including EZH2, resulting in decreased histone methylation . By inhibiting EZH2, this compound disrupts the polycomb repressive complex 2 (PRC2) and promotes the reactivation of tumor suppressor genes . These molecular interactions ultimately lead to apoptosis and reduced cell proliferation in cancer cells .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is stable under desiccating conditions and can be stored for up to 12 months at -20°C . Studies have shown that prolonged exposure to this compound can lead to sustained inhibition of EZH2 and persistent reactivation of tumor suppressor genes .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have demonstrated that higher doses of the compound can lead to increased apoptosis and reduced tumor growth in cancer models . At high doses, this compound may also exhibit toxic or adverse effects, including potential damage to normal tissues . It is essential to determine the optimal dosage that maximizes therapeutic benefits while minimizing toxicity in animal models .
Metabolic Pathways
This compound is involved in metabolic pathways that regulate methylation processes. By inhibiting S-adenosylhomocysteine hydrolase, the compound disrupts the conversion of S-adenosylhomocysteine to adenosine and homocysteine . This disruption leads to the accumulation of S-adenosylhomocysteine, which inhibits methyltransferases and affects metabolic flux . The compound’s impact on metabolic pathways highlights its potential as a therapeutic agent targeting epigenetic modifications .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. The compound’s solubility in water and DMSO facilitates its uptake and distribution within cellular compartments . Studies have shown that this compound can accumulate in cancer cells, leading to sustained inhibition of EZH2 and persistent reactivation of tumor suppressor genes . The transport and distribution of the compound are critical factors in determining its efficacy and therapeutic potential .
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. The compound is known to target specific compartments and organelles within cells, including the nucleus . By localizing to the nucleus, this compound can effectively inhibit EZH2 and disrupt the polycomb repressive complex 2 (PRC2) . This subcellular targeting is essential for the compound’s ability to modulate gene expression and induce apoptosis in cancer cells .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of DZNep hydrochloride involves multiple steps, starting from the precursor compound, 3-deazaneplanocin A. The synthetic route typically includes the following steps:
Formation of the Core Structure: The core structure of 3-deazaneplanocin A is synthesized through a series of chemical reactions, including cyclization and functional group modifications.
Hydrochloride Formation: The final step involves the conversion of 3-deazaneplanocin A to its hydrochloride salt form by reacting it with hydrochloric acid under controlled conditions
Industrial Production Methods: Industrial production of DZNep hydrochloride follows similar synthetic routes but is optimized for large-scale production. This involves the use of high-purity reagents, precise reaction conditions, and advanced purification techniques to ensure the final product meets stringent quality standards .
Chemical Reactions Analysis
Types of Reactions: DZNep hydrochloride primarily undergoes the following types of reactions:
Inhibition of Methylation: DZNep hydrochloride inhibits the methylation of histone proteins by targeting the enzyme EZH2. .
Common Reagents and Conditions:
Reagents: Hydrochloric acid, various organic solvents, and high-purity water.
Conditions: Controlled temperature and pH, typically under mild acidic conditions for hydrolysis reactions.
Major Products Formed:
Inhibition Products: Reduced levels of H3K27me3 and H4K20me3.
Hydrolysis Products: 3-deazaneplanocin A.
Scientific Research Applications
DZNep hydrochloride has a wide range of scientific research applications, including but not limited to:
Cancer Research: It is extensively studied for its potential to reactivate silenced tumor suppressor genes and induce apoptosis in cancer cells
Epigenetics: DZNep hydrochloride is used to study the role of histone methylation in gene expression and chromatin structure.
Stem Cell Research: It has been shown to enhance the reprogramming of somatic cells to induced pluripotent stem cells.
Virology: DZNep hydrochloride exhibits antiviral activity against orthopoxviruses.
Comparison with Similar Compounds
Sinefungin: Another inhibitor of histone methylation with similar effects on H3K27me3.
Adenosine Dialdehyde: Exhibits similar inhibitory effects on histone methylation.
GSK126: A selective inhibitor of EZH2 with a different mechanism of action.
Uniqueness of DZNep Hydrochloride: DZNep hydrochloride is unique in its dual inhibition of EZH2 and S-adenosylhomocysteine hydrolase, making it a potent epigenetic modifier with broad applications in cancer research and therapy .
Properties
IUPAC Name |
(1S,2R,5R)-5-(4-aminoimidazo[4,5-c]pyridin-1-yl)-3-(hydroxymethyl)cyclopent-3-ene-1,2-diol;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O3.ClH/c13-12-9-7(1-2-14-12)16(5-15-9)8-3-6(4-17)10(18)11(8)19;/h1-3,5,8,10-11,17-19H,4H2,(H2,13,14);1H/t8-,10-,11+;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNSKMHKAFPRFTI-FDKLLANESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C2=C1N(C=N2)C3C=C(C(C3O)O)CO)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN=C(C2=C1N(C=N2)[C@@H]3C=C([C@H]([C@H]3O)O)CO)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60561687 | |
Record name | (1S,2R,5R)-5-(4-Amino-1H-imidazo[4,5-c]pyridin-1-yl)-3-(hydroxymethyl)cyclopent-3-ene-1,2-diol--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60561687 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
120964-45-6 | |
Record name | (1S,2R,5R)-5-(4-Amino-1H-imidazo[4,5-c]pyridin-1-yl)-3-(hydroxymethyl)cyclopent-3-ene-1,2-diol--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60561687 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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